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Compound of Interest

Compound Name: IV-361

Cat. No.: B8210087

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of IV-361, a potent and
selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the cross-reactivity of
a kinase inhibitor is paramount for accurate interpretation of experimental results and for the
development of safe and effective therapeutics. This document summarizes the available
gquantitative data, details relevant experimental protocols, and provides visual representations
of key concepts and workflows.

Note on Compound Identity: Publicly available information on a compound designated "IV-361"
with comprehensive kinase screening data is limited. However, research on a highly selective
CDKY inhibitor, UD-017, developed by Ube Industries, the assignee of the patent associated
with IV-361 (US20190256531A1), offers significant insights. The data presented here is based
on the reported selectivity profile of UD-017, which is considered a surrogate for or identical to
IV-361 for the purposes of this guide.

Quantitative Kinase Selectivity of IV-361 (UD-017)

IV-361 (UD-017) has been profiled against a large panel of kinases, demonstrating a high
degree of selectivity for its primary target, CDK7. The following table summarizes the inhibitory
activity of IV-361 against CDK7 and other representative kinases.
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Target Kinase IC50 / Ki (nM) Selectivity vs. CDK7
CDK7 < 50 (Ki)[1], 16 (IC50)[2][3] Primary Target

CDK2 > 1000 (Ki)[1] >20-fold

PLK1 > 5000 (Ki)[1] >100-fold

Other CDKs - >300-fold[3]

Reported to be almost mono-
specific for CDK7[3]

Panel of 313 Kinases

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust
biochemical and cellular assays. Below are detailed methodologies for key experiments
typically employed in such assessments.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a
purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of IV-361 against a
panel of purified kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

IV-361 (or test compound)

[y-33P]JATP (radiolabeled ATP)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCI2, 0.5 mM EGTA, 0.1%
BSA)
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e 96-well filter plates

e Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of IV-361 in DMSO.

e Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase,
and its corresponding peptide substrate.

« Inhibitor Addition: Add the diluted IV-361 or DMSO (vehicle control) to the wells.
» Reaction Initiation: Initiate the kinase reaction by adding [y-33P]ATP.

 Incubation: Incubate the plate at 30°C for a predetermined time, allowing for the
phosphorylation of the substrate.

o Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

o Washing: Transfer the reaction mixture to a filter plate and wash extensively to remove
unincorporated [y-33P]ATP.

» Detection: Measure the amount of radioactivity incorporated into the substrate using a
scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration of IV-361
compared to the control. Determine the IC50 value by fitting the data to a dose-response
curve.

Competitive Binding Assay (e.g., KINOMEscan™)

This assay format measures the ability of a test compound to displace a known, immobilized
ligand from the ATP-binding site of a large number of kinases.

Objective: To quantitatively assess the binding affinity (Kd) of IV-361 across a broad spectrum
of the human kinome.
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Materials:

DNA-tagged recombinant kinases

Immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads)

IV-361 (or test compound)

Quantitative PCR (qPCR) reagents

Procedure:

Assay Principle: The assay measures the amount of a specific kinase that binds to the
immobilized ligand in the presence of the test compound.

o Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a single
concentration of IV-361.

o Equilibration: The mixture is allowed to reach equilibrium.
e Washing: Unbound kinase is washed away.

e Quantification: The amount of kinase bound to the solid support is quantified by measuring
the amount of its DNA tag using gPCR.

o Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A
lower percentage indicates stronger binding of the test compound to the kinase. For
compounds showing significant binding, a full dose-response curve is generated to
determine the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow
Diagrams

To visually represent the concepts and processes described, the following diagrams have been
generated using Graphviz (DOT language).
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Kinase Inhibitor Cross-Reactivity Concept
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Caption: Conceptual diagram of IV-361's kinase selectivity.
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Workflow for Kinase Selectivity Profiling
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Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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